molecular formula C11H11N3O2 B2459142 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1512156-14-7

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2459142
CAS No.: 1512156-14-7
M. Wt: 217.228
InChI Key: IIXQMYBHRURJJS-UHFFFAOYSA-N
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Description

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the triazolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the triazolopyridine core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyridine derivative, followed by cyclization with a triazole-forming reagent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its unique cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-5-2-6-14-9(7-3-1-4-7)12-13-10(8)14/h2,5-7H,1,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXQMYBHRURJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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